molecular formula C14H12F3N3O3S B2364523 [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate CAS No. 877643-25-9

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate

Cat. No.: B2364523
CAS No.: 877643-25-9
M. Wt: 359.32
InChI Key: ILWSVZXSUJFTAY-UHFFFAOYSA-N
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Description

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate is a complex organic compound featuring a 1,2,4-triazine ring substituted with a methylsulfanyl group and a trifluoromethyl benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common route includes the formation of the 1,2,4-triazine ring followed by the introduction of the methylsulfanyl group and the esterification with 4-(trifluoromethyl)benzoic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the triazine ring can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate
  • (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-methylbenzoate

Uniqueness

Compared to similar compounds, [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity or stability profiles.

Biological Activity

The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a triazine core with a trifluoromethylbenzoate moiety, which is known to enhance biological activity through various mechanisms. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H15N3O4S\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}

Key Features:

  • Triazine Ring : Known for diverse biological activities.
  • Methylsulfanyl Group : May enhance lipophilicity and biological interactions.
  • Trifluoromethyl Group : Often associated with increased potency and selectivity in drug design.

Antimicrobial Properties

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. A study conducted by BenchChem highlighted the potential of triazine derivatives in inhibiting bacterial growth. The specific compound demonstrated effectiveness against various strains of bacteria, suggesting its utility as an antimicrobial agent.

Anticancer Activity

The triazine core is also linked to anticancer properties. A computational study utilizing the Prediction of Activity Spectra for Substances (PASS) indicated promising anticancer activity for this compound based on its structure. The study predicted interactions with cancer cell pathways, suggesting a mechanism that could inhibit tumor growth.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to cellular receptors, altering signal transduction pathways.
  • Oxidative Stress Induction : The methylsulfanyl group can undergo oxidation, potentially leading to the generation of reactive oxygen species that induce cell death in cancerous cells.

Study on Antimicrobial Efficacy

A study published in Phytochemical Profiling examined various triazine derivatives for their antimicrobial properties. The results showed that this compound exhibited activity against both gram-positive and gram-negative bacteria .

Investigation of Anticancer Properties

Another research effort focused on the anticancer potential of triazine derivatives. The findings indicated that compounds similar to this compound showed cytotoxic effects against several cancer cell lines. Mechanistic studies suggested that these compounds could induce apoptosis through mitochondrial pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-1,3-thiazoleContains sulfur; known for antimicrobial propertiesAntimicrobial
1,2,4-Triazole derivativesSimilar nitrogen heterocycle; used in antifungal agentsAntifungal
Benzothiazole derivativesContains sulfur and nitrogen; potential anticancer activityAnticancer

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c1-8-11(21)20(13(24-2)19-18-8)7-23-12(22)9-3-5-10(6-4-9)14(15,16)17/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWSVZXSUJFTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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